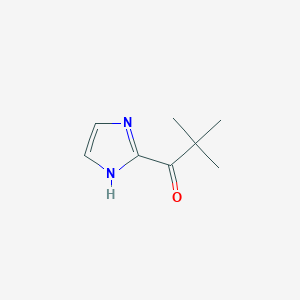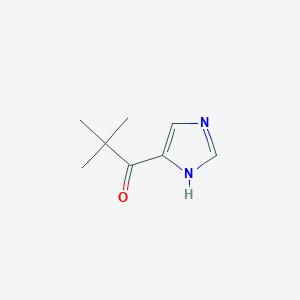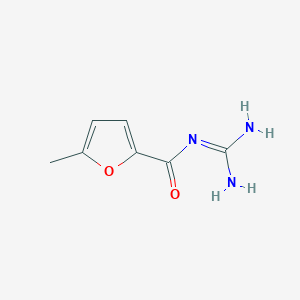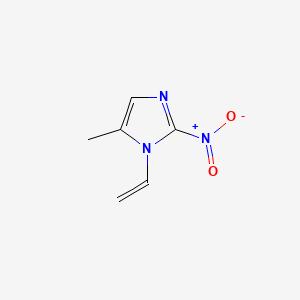![molecular formula C7H12N2S2 B3355210 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine CAS No. 62174-93-0](/img/structure/B3355210.png)
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine
Vue d'ensemble
Description
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group at the 3-position of the thiazole ring can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiazole derivative with a thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can undergo reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
This compound may exhibit biological activity due to the presence of the thiazole ring, which is known for its antimicrobial and antifungal properties. It could be investigated for potential use as a pharmaceutical agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as drugs. The thiazole ring is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for drug development.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Benzothiazole: Another thiazole derivative with applications in dye production and as a corrosion inhibitor.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a thiazole ring with a sulfanyl and amine group makes it a valuable compound for diverse applications in research and industry.
Propriétés
IUPAC Name |
2-[(3-methyl-1,2-thiazol-4-yl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-6-7(5-11-9-6)4-10-3-2-8/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZQGHGGYCAKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606795 | |
| Record name | 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-93-0 | |
| Record name | 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-](/img/structure/B3355145.png)


![2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole](/img/structure/B3355161.png)


![3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3355174.png)



![5-Chloro-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B3355195.png)
![1-[(Pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B3355202.png)
